An In-Depth Technical Guide to the Physicochemical Properties of 1-[(2-Nitrophenyl)methyl]hydrazine
An In-Depth Technical Guide to the Physicochemical Properties of 1-[(2-Nitrophenyl)methyl]hydrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 1-[(2-Nitrophenyl)methyl]hydrazine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs, particularly 2-nitrophenylhydrazine, to provide a robust predictive analysis. The inherent reactivity of the hydrazine moiety, combined with the electronic effects of the nitrophenyl group, makes this class of compounds both a valuable synthon in organic chemistry and a subject of interest in medicinal chemistry. This document will delve into the structural attributes, expected physicochemical parameters, and appropriate analytical methodologies for the characterization of 1-[(2-Nitrophenyl)methyl]hydrazine, offering a foundational resource for researchers and developers in the field.
Introduction: The Rationale for Investigation
Substituted phenylhydrazines are a cornerstone in synthetic organic chemistry, most notably for their role in the Fischer indole synthesis, a fundamental reaction for the construction of the indole nucleus prevalent in a vast number of pharmaceuticals and natural products. The title compound, 1-[(2-Nitrophenyl)methyl]hydrazine, introduces a methyl group on the hydrazine moiety and a nitro group on the phenyl ring, which are expected to significantly influence its reactivity, stability, and overall physicochemical profile. The nitro group, being a strong electron-withdrawing group, modulates the nucleophilicity of the hydrazine, a critical factor in its synthetic applications.
This guide aims to provide a detailed, predictive analysis of the key physicochemical properties of 1-[(2-Nitrophenyl)methyl]hydrazine. In the absence of direct experimental data, we will draw upon established principles of physical organic chemistry and available data for analogous compounds to build a comprehensive profile. This approach underscores the importance of structure-property relationships in chemical science and provides a framework for the rational design of experiments involving this and related molecules.
Molecular Structure and Key Physicochemical Properties
The molecular structure of 1-[(2-Nitrophenyl)methyl]hydrazine is the primary determinant of its chemical and physical behavior. The presence of the aromatic ring, the nitro group, and the methylated hydrazine moiety gives rise to a unique set of properties.
Caption: Molecular structure of 1-[(2-Nitrophenyl)methyl]hydrazine.
Table 1: Comparison of Predicted and Analogous Physicochemical Properties
| Property | Predicted/Expected for 1-[(2-Nitrophenyl)methyl]hydrazine | 2-Nitrophenylhydrazine (Analog) | 4-Nitrophenylhydrazine (Analog) | Methylhydrazine (Analog) |
| Molecular Formula | C7H9N3O2 | C6H7N3O2[1] | C6H7N3O2 | CH6N2[2] |
| Molecular Weight | 167.17 g/mol | 153.14 g/mol [1] | 153.14 g/mol | 46.07 g/mol [2] |
| Melting Point | Likely a solid at room temperature, with a melting point higher than methylhydrazine but potentially lower than 2-nitrophenylhydrazine due to the methyl group disrupting crystal packing. | 91-93 °C | ~157 °C (decomposes) | -52.4 °C[2] |
| Boiling Point | Expected to be high and likely to decompose before boiling under atmospheric pressure. | 276.04 °C (rough estimate)[3] | Decomposes | 87.5 °C[2] |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and ethyl acetate. | Slightly soluble in cold water, soluble in hot water and organic solvents.[4] | Insoluble in water.[5][6][7] | Miscible with water.[2] |
| pKa | The hydrazine moiety will be basic, but the electron-withdrawing nitro group will decrease its basicity compared to methylhydrazine. | 3.61±0.10 (Predicted)[3] | Data not readily available | ~8.1 |
| Appearance | Likely a colored crystalline solid (yellow to red-orange), characteristic of nitrophenyl compounds. | Orange to orange-brown to dark red powder.[3] | Orange-red leaflets or needles.[5][6][7] | Clear liquid.[2] |
| Stability | May be unstable at elevated temperatures and sensitive to light. The dry solid could be explosive.[4][5][6][7][8] | Unstable in the presence of incompatible materials.[9] | Can be explosive in the dry state.[5][6][7] | Stable if not in contact with iron, copper, or their alloys.[2] |
Synthesis and Purification
The synthesis of 1-[(2-Nitrophenyl)methyl]hydrazine would likely follow established methods for the preparation of substituted hydrazines. A plausible synthetic route involves the reaction of a suitable precursor with methylhydrazine.
Caption: A plausible workflow for the synthesis and purification of 1-[(2-Nitrophenyl)methyl]hydrazine.
General Synthetic Protocol (Hypothetical)
This protocol is based on analogous reactions for the synthesis of substituted hydrazines.[10][11]
-
Reaction Setup: To a solution of 2-nitrobenzyl halide (e.g., bromide or chloride) in a suitable aprotic solvent (e.g., acetonitrile or THF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add an excess of methylhydrazine.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to reflux for a period determined by reaction monitoring (e.g., by TLC). The excess methylhydrazine acts as both the nucleophile and a base to neutralize the hydrohalic acid formed.
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). Further purification can be achieved by recrystallization from an appropriate solvent.
Causality Behind Experimental Choices:
-
Excess Methylhydrazine: Using an excess of methylhydrazine drives the reaction to completion and avoids the need for an additional base.
-
Aprotic Solvent: Aprotic solvents are chosen to avoid unwanted side reactions with the hydrazine.
-
Column Chromatography: This is a standard and effective method for separating the desired product from unreacted starting materials and byproducts.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of 1-[(2-Nitrophenyl)methyl]hydrazine.
Caption: A comprehensive workflow for the analytical characterization of 1-[(2-Nitrophenyl)methyl]hydrazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the methyl protons. The aromatic protons will likely appear as a complex multiplet in the downfield region (around 7-8 ppm). The methylene protons adjacent to the hydrazine nitrogen would likely be a singlet, and the methyl protons would also be a singlet, further upfield. The NH proton may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the methylene carbon, and the methyl carbon. The carbon attached to the nitro group will be significantly deshielded.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:
-
N-H stretching: A broad band in the region of 3200-3400 cm⁻¹.
-
C-H stretching (aromatic and aliphatic): Around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
N-O stretching (nitro group): Strong, characteristic bands around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).
-
C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern. Electron ionization (EI) or electrospray ionization (ESI) can be used. The molecular ion peak [M]⁺ should be observed at m/z 167.17. Fragmentation patterns of nitrophenylhydrazines can be complex but often involve the loss of the nitro group and cleavage of the N-N bond.[12]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a suitable method for assessing the purity of 1-[(2-Nitrophenyl)methyl]hydrazine. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid, would be appropriate.[13]
Protocol for Purity Determination by RP-HPLC:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid). For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength specific to the nitrophenyl chromophore).
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.
-
Injection Volume: 10 µL.
-
Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.
Self-Validating System: The combination of these analytical techniques provides a self-validating system. The molecular formula from elemental analysis should match the molecular weight from mass spectrometry. The functional groups identified by IR should be consistent with the structure determined by NMR. The purity assessed by HPLC should be reflected in the clean baseline and absence of significant impurity peaks in the NMR spectra.
Stability, Handling, and Safety Considerations
Nitrophenylhydrazine derivatives should be handled with care due to their potential instability and toxicity.
-
Stability: These compounds can be sensitive to heat, light, and friction, especially in the dry state.[4][5][6][7][8] It is advisable to store them in a cool, dark place, and for some analogs, wetting with water is recommended to reduce the risk of explosion.[4][5][6][7][8]
-
Reactivity: They are reactive with strong oxidizing agents.[4]
-
Toxicity: Phenylhydrazine and its derivatives are generally considered toxic and may be irritating to the skin, eyes, and respiratory tract.[4][6][7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling these compounds. Work should be conducted in a well-ventilated fume hood.
Conclusion
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